Cas9-IN-2

Description

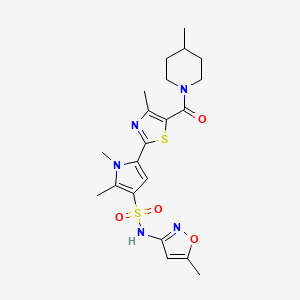

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27N5O4S2 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

1,2-dimethyl-5-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-sulfonamide |

InChI |

InChI=1S/C21H27N5O4S2/c1-12-6-8-26(9-7-12)21(27)19-14(3)22-20(31-19)16-11-17(15(4)25(16)5)32(28,29)24-18-10-13(2)30-23-18/h10-12H,6-9H2,1-5H3,(H,23,24) |

InChI Key |

QSKMZIDBARXFNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC(=C(N3C)C)S(=O)(=O)NC4=NOC(=C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Cas9-IN-2: A Technical Guide to a Novel Cas9 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Cas9-IN-2, a small molecule inhibitor of the Cas9 nuclease. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound, details relevant experimental protocols for characterizing Cas9 inhibitors, and presents visual diagrams of its mechanism and associated experimental workflows.

Executive Summary

This compound is a potent inhibitor of Cas9, the endonuclease component of the widely used CRISPR-Cas9 gene-editing system.[1][2][3][4][5][6][7] Its primary mechanism of action involves binding to the apo-Cas9 enzyme, thereby preventing the formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex.[1][2][3][4][5][6][7] This inhibitory action provides a means to regulate and control Cas9 activity, a critical aspect for enhancing the safety and precision of CRISPR-based therapeutics by minimizing off-target effects.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50), as detailed in the table below.

| Compound | Target | IC50 (μM) | Mechanism of Action |

| This compound | Cas9 | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. |

Data sourced from multiple chemical suppliers.[1][2][3][4][5][6][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect at a crucial initial step in the CRISPR-Cas9 gene-editing process. By binding to apo-Cas9, which is the Cas9 protein not yet complexed with a guide RNA, this compound effectively sequesters the enzyme. This prevents the subsequent association of Cas9 with the gRNA, a prerequisite for the formation of the active ribonucleoprotein (RNP) complex that is capable of recognizing and cleaving target DNA sequences.

Experimental Protocols

While specific experimental protocols for the initial characterization of this compound are not publicly available, the following are standard methodologies used to identify and characterize small molecule inhibitors of Cas9.

In Vitro Cas9 Cleavage Assay

This assay directly measures the enzymatic activity of Cas9 in a cell-free system.

-

Reagent Preparation:

-

Purified recombinant Cas9 protein.

-

In vitro transcribed or synthetic single guide RNA (sgRNA) targeting a known DNA sequence.

-

A linearized plasmid or a short double-stranded DNA oligonucleotide containing the target sequence and the Protospacer Adjacent Motif (PAM).

-

The small molecule inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5).[8]

-

-

Reaction Setup:

-

Pre-incubate Cas9 protein with the sgRNA in the reaction buffer to allow for the formation of the RNP complex.

-

In separate reactions, add varying concentrations of the inhibitor or vehicle control to the Cas9 protein before or after the addition of sgRNA, depending on the hypothesized mechanism of inhibition. For this compound, pre-incubation with apo-Cas9 would be appropriate.

-

Initiate the cleavage reaction by adding the target DNA to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[8]

-

-

Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K) and heating.

-

Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry.

-

Plot the percentage of cleavage against the inhibitor concentration to determine the IC50 value.

-

Cellular Cas9 Activity Assay (e.g., GFP Disruption Assay)

This assay measures the ability of an inhibitor to block Cas9-mediated gene editing in a cellular context.

-

Cell Line:

-

A stable cell line expressing a reporter gene, such as Enhanced Green Fluorescent Protein (eGFP).

-

-

Reagents:

-

Plasmids encoding Cas9 and a gRNA targeting the eGFP gene.

-

Alternatively, pre-formed Cas9:gRNA RNP complexes.

-

The small molecule inhibitor (e.g., this compound).

-

Transfection reagent.

-

-

Procedure:

-

Culture the eGFP-expressing cells to the desired confluency.

-

Treat the cells with varying concentrations of the inhibitor or vehicle control for a defined period before and/or during transfection.

-

Transfect the cells with the Cas9 and eGFP-targeting gRNA expression plasmids or the RNP complex.

-

Continue to culture the cells in the presence of the inhibitor for a period sufficient for gene editing to occur (e.g., 48-72 hours).

-

-

Analysis:

-

Harvest the cells and analyze the percentage of eGFP-negative cells by flow cytometry. A reduction in the percentage of eGFP-negative cells in the presence of the inhibitor indicates successful inhibition of Cas9 activity.

-

Genomic DNA can also be extracted to quantify the frequency of insertions and deletions (indels) at the target locus using techniques like the T7 Endonuclease I assay or next-generation sequencing.

-

Experimental Workflow for Cas9 Inhibitor Discovery

The discovery and characterization of novel Cas9 inhibitors like this compound typically follow a structured workflow.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 4. CRISPR/Cas9 | DC Chemicals [dcchemicals.com]

- 5. CRISPR/Cas9 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]

- 8. Allosteric inhibition of CRISPR-Cas9 by bacteriophage-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Small Molecule Inhibitors of Cas9

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Cas9-IN-2" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the discovery and development of small molecule inhibitors of Cas9, a field of active research aimed at enhancing the control and specificity of CRISPR-Cas9 gene editing. The principles, methodologies, and data presented are synthesized from leading research in this area and are intended to serve as a technical guide for professionals in the field.

The CRISPR-Cas9 system has revolutionized genetic engineering, offering unprecedented ease and efficiency in targeted genome modification. However, the potential for off-target effects and the need for temporal control over Cas9 activity have spurred the development of inhibitory molecules. Small molecule inhibitors offer a powerful approach to modulate Cas9 function due to their cell permeability, tunability, and non-immunogenic nature. This document details the discovery, characterization, and methodologies used in the development of these crucial research tools.

Quantitative Data on Cas9 Small Molecule Inhibitors

The following tables summarize the inhibitory potency of several published small molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9). These compounds have been identified through various screening campaigns and represent important chemical scaffolds for further development.

| Compound | Assay Type | Metric | Value (μM) | Reference |

| BRD0539 | In vitro DNA cleavage | IC₅₀ | 22 | [1][2][3] |

| eGFP disruption assay | EC₅₀ | 11 | [3][4][5] | |

| SP2 | Microscale Thermophoresis (MST) - SpCas9 | EC₅₀ | 44.23 ± 35.40 | [6] |

| Microscale Thermophoresis (MST) - SpCas9-gRNA | EC₅₀ | 5.63 ± 3.65 | [6] | |

| Cell-based reporter assay | EC₅₀ | 5.07 | [7] | |

| SP24 | Microscale Thermophoresis (MST) - SpCas9 | EC₅₀ | 14.31 ± 6.9 | [6][8] |

| Microscale Thermophoresis (MST) - SpCas9-gRNA | EC₅₀ | 7.24 ± 3.16 | [6] | |

| Cell-based reporter assay | EC₅₀ | 0.57 | [7] | |

| BRD7586 | FRET-based cleavage assay | IC₅₀ | ~5 (estimated) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the discovery and validation of Cas9 inhibitors. Below are protocols for key experiments cited in the development of these compounds.

In Vitro Cas9 DNA Cleavage Assay

This assay directly measures the enzymatic activity of Cas9 by assessing its ability to cleave a target DNA substrate in the presence of a guide RNA (gRNA).

a. Reagents and Materials:

-

Recombinant SpCas9 nuclease

-

In vitro transcribed or synthetic gRNA targeting a known DNA sequence

-

Linearized plasmid or PCR amplicon containing the target DNA sequence

-

Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)[10]

-

Small molecule inhibitor dissolved in DMSO

-

Nuclease-free water

-

Proteinase K

-

Agarose gel, DNA loading dye, and electrophoresis system

-

DNA visualization agent (e.g., SYBR Gold)

b. Protocol:

-

RNP Formation: Prepare the Cas9-gRNA ribonucleoprotein (RNP) complex by incubating SpCas9 nuclease (e.g., 30 nM final concentration) with the gRNA (e.g., 30 nM final concentration) in Cas9 reaction buffer for 10 minutes at room temperature.[10]

-

Inhibitor Incubation: Add the small molecule inhibitor at various concentrations to the pre-formed RNP complex. Include a DMSO-only control. Incubate for 30 minutes at room temperature.[5]

-

Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate (e.g., 3 nM final concentration) to the RNP-inhibitor mixture.[10]

-

Incubation: Incubate the reaction at 37°C for 1 hour.[10][11]

-

Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 55°C for 15 minutes to degrade the Cas9 protein, or by heat inactivation at 65°C for 10 minutes.[11][12]

-

Analysis: Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]

Cell-Based Reporter Assay for Cas9 Activity

This assay measures Cas9 activity within a cellular context, providing information on the inhibitor's cell permeability and efficacy in a more biologically relevant environment. A common approach is the eGFP disruption assay.

a. Reagents and Materials:

-

A stable cell line expressing eGFP (e.g., U2OS.eGFP.PEST or 293T-eGFP).[5][8]

-

Expression plasmids for SpCas9 and a gRNA targeting the eGFP gene.

-

Transfection reagent or electroporation system.

-

Cell culture medium and supplements.

-

Small molecule inhibitor dissolved in DMSO.

-

Flow cytometer or high-content imaging system.

b. Protocol:

-

Cell Seeding: Seed the eGFP-expressing cells in a multi-well plate (e.g., 96-well) at a suitable density.

-

Transfection: Transfect the cells with the SpCas9 and eGFP-targeting gRNA plasmids.[5]

-

Inhibitor Treatment: Immediately after transfection, add the small molecule inhibitor at a range of concentrations to the cell culture medium. Include a DMSO-only control.

-

Incubation: Incubate the cells for 24-72 hours to allow for Cas9 expression, eGFP disruption, and inhibitor action.[5][7]

-

Analysis: Measure the percentage of eGFP-positive cells using flow cytometry or a high-content imager. Successful inhibition of Cas9 will result in a higher percentage of eGFP-positive cells compared to the DMSO control. The EC₅₀ value can be calculated by plotting the rescue of eGFP expression against the inhibitor concentration.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.

a. Reagents and Materials:

-

Fluorescently labeled SpCas9 or SpCas9-gRNA complex (target).

-

Unlabeled small molecule inhibitor (ligand).

-

MST buffer (e.g., PBS with 0.05% Tween-20).

-

MST instrument and capillaries.

b. Protocol:

-

Sample Preparation: Prepare a series of dilutions of the small molecule inhibitor in MST buffer.

-

Binding Reaction: Mix each inhibitor dilution with a constant concentration of the fluorescently labeled Cas9 or Cas9-gRNA complex (e.g., 200 nM).[6]

-

Incubation: Allow the binding reactions to equilibrate at room temperature for 10 minutes.[6]

-

MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument. The instrument applies a temperature gradient and measures the change in fluorescence as the molecules move along this gradient (thermophoresis).

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The binding affinity (Kd or EC₅₀) is determined by fitting the data to a binding model.[6]

Visualizations

The following diagrams illustrate key concepts in the discovery and development of Cas9 inhibitors.

Caption: The CRISPR-Cas9 mechanism of action.

Caption: A typical workflow for discovering Cas9 small molecule inhibitors.

Caption: Potential mechanisms of action for a Cas9 small molecule inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]

- 4. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]

- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro Cas9 cleavage assay [bio-protocol.org]

- 12. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Inhibitory Mechanism of Small Molecules Targeting Apo-Cas9

Disclaimer: Publicly available scientific literature does not contain information on a specific molecule designated "Cas9-IN-2". This guide will therefore focus on a well-characterized small molecule inhibitor, Cas9-IN-1 (also referred to as compound 85 ), which targets the apo-Cas9 protein. This molecule serves as a representative example to illustrate the principles of binding affinity and the experimental methodologies used to characterize such inhibitors for researchers, scientists, and drug development professionals.

Introduction to Apo-Cas9 Inhibition

The CRISPR-Cas9 system has revolutionized genome editing, but precise control over its activity is crucial for therapeutic applications to minimize off-target effects. One strategy to achieve this control is through the development of small molecule inhibitors. Targeting the apo-Cas9 protein—the Cas9 enzyme not yet bound to its guide RNA (gRNA)—is a promising approach.[1] Inhibitors that bind to apo-Cas9 can prevent the formation of the functional Cas9:gRNA ribonucleoprotein (RNP) complex, thereby blocking its DNA binding and cleavage activity from the outset.

Cas9-IN-1 is a potent inhibitor of Streptococcus pyogenes Cas9 (SpyCas9) that functions by binding to apo-Cas9 and preventing the formation of the Cas9:gRNA complex.[2] This document provides a technical overview of its binding characteristics and the experimental protocols used for its evaluation.

Quantitative Data on Inhibitor Activity

The inhibitory potential of Cas9-IN-1 has been quantified through functional assays that measure the concentration-dependent reduction of Cas9's enzymatic activity.

| Compound Name | Target | Assay Type | Parameter | Value | Reference |

| Cas9-IN-1 (compound 85) | SpyCas9 | In vitro Cleavage Assay | IC50 | 7.02 µM | [2] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the in vitro cleavage activity of Cas9 by 50%. While this demonstrates functional inhibition, direct binding affinity (Kd) of Cas9-IN-1 to apo-Cas9 has not been explicitly reported in the reviewed literature. The primary mechanism is inferred from assays showing prevention of Cas9:gRNA complex formation.[1]

Proposed Mechanism of Action

The primary inhibitory mechanism of Cas9-IN-1 is the prevention of the Cas9:gRNA complex assembly.[1] By binding directly to the apo-Cas9 protein, the small molecule likely induces a conformational change or sterically hinders the gRNA binding site, thus preventing the formation of the active RNP.[1] Evidence also suggests that Cas9-IN-1 can detach gRNA from a pre-formed Cas9:gRNA complex, although with weaker activity compared to its prevention of the initial binding.[1][2]

Experimental Protocols

The characterization of Cas9 inhibitors like Cas9-IN-1 relies on a series of biochemical assays to determine their functional potency and mechanism of action.

In Vitro Cas9 Cleavage Assay

This assay is used to determine the IC50 value of an inhibitor by measuring its ability to prevent Cas9-mediated cleavage of a target DNA substrate.

Methodology:

-

Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., NEBuffer 3.1) to ensure optimal Cas9 activity.

-

RNP Complex Formation: Incubate purified SpyCas9 protein with a specific single-guide RNA (sgRNA) at 37°C for 10-15 minutes to allow the formation of the Cas9:gRNA ribonucleoprotein (RNP) complex.

-

Inhibitor Incubation: Add varying concentrations of the small molecule inhibitor (e.g., Cas9-IN-1) to the RNP complex. A DMSO control is run in parallel. Incubate the mixture at room temperature for approximately 20 minutes to allow the inhibitor to bind to Cas9.

-

Cleavage Reaction: Initiate the cleavage reaction by adding a linearized plasmid or a PCR-amplified DNA fragment containing the target sequence.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Reaction Quenching: Stop the reaction by adding a stop solution containing a proteinase (like Proteinase K) and EDTA to degrade the Cas9 and chelate Mg²⁺, respectively.

-

Analysis: Analyze the cleavage products by agarose gel electrophoresis. The intensity of the bands corresponding to the uncleaved and cleaved DNA is quantified using densitometry.

-

IC50 Calculation: Plot the percentage of cleavage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

RNA Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to visualize the binding of gRNA to Cas9 and to demonstrate how an inhibitor can prevent this interaction.

Methodology:

-

gRNA Labeling (Optional): The gRNA can be labeled with a fluorescent dye (e.g., Cy5) or a radioactive isotope for visualization.

-

Binding Reaction:

-

In a reaction tube, incubate purified apo-Cas9 protein with the small molecule inhibitor at the desired concentration.

-

In a control tube, incubate apo-Cas9 with a vehicle control (e.g., DMSO).

-

-

gRNA Addition: Add the labeled (or unlabeled) gRNA to both tubes and incubate at room temperature for 20-30 minutes to allow for binding.

-

Gel Electrophoresis:

-

Load the samples onto a native polyacrylamide or agarose gel. A native gel is used to keep the protein-RNA complexes intact.

-

Run the electrophoresis under non-denaturing conditions.

-

-

Visualization:

-

If the gRNA is labeled, visualize the bands using an appropriate imager (e.g., fluorescence scanner or autoradiography).

-

If the gRNA is unlabeled, the gel can be stained with an RNA-sensitive dye (e.g., SYBR Gold).

-

-

Analysis: A "shift" in the migration of the gRNA (a slower-migrating band) indicates the formation of the Cas9:gRNA complex. The absence or reduction of this shifted band in the presence of the inhibitor demonstrates that the inhibitor prevents the formation of the complex.[1]

Conclusion

Small molecule inhibitors that target apo-Cas9, such as Cas9-IN-1, represent a powerful tool for achieving temporal and dose-dependent control over CRISPR-Cas9 genome editing. By preventing the initial and critical step of RNP formation, these molecules can enhance the safety and precision of Cas9-based therapies. The experimental protocols detailed in this guide, including in vitro cleavage assays and EMSA, are fundamental for the discovery and characterization of new inhibitors. Further studies to obtain direct binding kinetics and structural information will be crucial for the rational design of next-generation Cas9 inhibitors with improved potency and specificity.

References

A Technical Guide to CRISPR/Cas9-Mediated Gene Editing: Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CRISPR-Cas9 system, a revolutionary gene-editing tool. While specific preliminary studies on a compound designated "Cas9-IN-2" are not publicly available in the reviewed literature, this document will delve into the core mechanics of the Cas9 enzyme and the gene-editing process it mediates. This foundational knowledge is essential for understanding the context and potential application of any novel Cas9 modulator. We will explore the mechanism of action, experimental protocols, and data related to the efficiency of CRISPR-Cas9, presenting it in a format accessible to researchers, scientists, and professionals in drug development.

The CRISPR-Cas9 System: Mechanism of Action

The CRISPR-Cas9 system, originally a prokaryotic defense mechanism against invading viruses, has been repurposed into a powerful tool for precise genome engineering.[1][2][3] The system's specificity is derived from a guide RNA (gRNA) that directs the Cas9 nuclease to a specific target DNA sequence.[1][4][5][6]

The process can be broken down into three key steps: recognition, cleavage, and repair.[4]

-

Recognition: The Cas9 protein, complexed with a synthetic single guide RNA (sgRNA), scans the DNA for a specific, short sequence known as the protospacer adjacent motif (PAM).[1][7][8] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[4][8] Upon PAM recognition, the Cas9-sgRNA complex unwinds the DNA, allowing the sgRNA to bind to its complementary target sequence.[9]

-

Cleavage: Once the sgRNA is fully bound to the target DNA, the Cas9 nuclease undergoes a conformational change, activating its two nuclease domains, HNH and RuvC.[4] These domains cleave the complementary and non-complementary DNA strands, respectively, creating a double-strand break (DSB) typically 3 base pairs upstream of the PAM sequence.[4]

-

Repair: The cell's natural DNA repair machinery then resolves the DSB through one of two major pathways:

-

Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway.[6] It often results in small insertions or deletions (indels) at the break site, which can lead to frameshift mutations and gene knockout.[7][10]

-

Homology-Directed Repair (HDR): In the presence of a DNA template with homology to the sequences flanking the DSB, the cell can use the more precise HDR pathway to repair the break.[6][10] This allows for the introduction of specific nucleotide changes, from single point mutations to the insertion of larger genetic sequences.[2][10]

-

Quantitative Analysis of CRISPR-Cas9 Editing Efficiency

The efficiency of CRISPR-Cas9-mediated gene editing can vary significantly based on a multitude of factors, including the target gene, the cell type, and the delivery method. Several studies have quantified editing efficiency across different systems.

| Target Organism/Cell Type | Gene Target | Editing Efficiency (%) | Notes | Reference |

| Human Cells | Various | 1 - 50% (ZFNs & TALENs) | Comparison to older technologies. | [10] |

| Zebrafish | Various | Up to 70% | High efficiency in an animal model. | [10] |

| Maize | Various | Up to 70% | High efficiency in a plant model. | [10] |

| Human Induced Pluripotent Stem Cells | Various | 2 - 5% | Lower efficiency in a more complex cell type. | [10] |

| Pig | IGF2 | Up to 9.2% | Compared to <1% with ZFNs. | [10] |

| Mouse Embryo | Various | Up to 78% | Using dual sgRNAs. | [10] |

| E. coli | Conserved housekeeping gene | 82.3% | High efficiency in a prokaryotic system. | [11] |

| C. acetobutylicum | Conserved housekeeping gene | 42.8% | Demonstrates species-dependent variability. | [11] |

| Human Hematopoietic Stem and Progenitor Cells (HSPCs) | HBB | 11.7 - 35.4% (Large Deletions) | Highlights the occurrence of large, unintended modifications. | [12] |

| Human T Cells | PD-1 | 15.2% (Large Deletions) | Indicates significant large deletions in another primary cell type. | [12] |

It is crucial to note that high on-target cutting rates can also lead to off-target effects and unintended large genetic modifications, which must be carefully assessed.[7][12]

Experimental Protocols

The following sections outline generalized protocols for key stages of a CRISPR-Cas9 gene-editing experiment in mammalian cells. Specific details will need to be optimized for the particular cell line and target gene.

-

Target Site Selection: Identify a 20-base pair target sequence in the gene of interest that is unique in the genome to minimize off-target effects. The target sequence must be immediately upstream of a PAM sequence (e.g., NGG for SpCas9). Various online tools can aid in sgRNA design and off-target prediction.

-

Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding the chosen 20-bp target sequence.

-

Vector Selection: Choose an appropriate expression vector for the sgRNA. A common choice is a plasmid that also expresses the Cas9 nuclease and a selection marker.

-

Cloning: Anneal the synthesized oligonucleotides to create a double-stranded DNA fragment. Ligate this fragment into the linearized sgRNA expression vector.

-

Transformation and Verification: Transform the ligated plasmid into competent E. coli. Select colonies and isolate plasmid DNA. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.[13]

The Cas9 nuclease and sgRNA can be delivered to cells in various forms:

-

Plasmid DNA: A single plasmid or two separate plasmids encoding Cas9 and the sgRNA are introduced into cells. This method is common but may lead to prolonged expression, potentially increasing off-target effects.

-

mRNA: In vitro transcribed Cas9 mRNA and sgRNA can be delivered to cells. This leads to transient expression, which can reduce off-target activity.

-

Ribonucleoprotein (RNP) Complex: Purified Cas9 protein is pre-incubated with the synthetic sgRNA to form an RNP complex, which is then delivered to the cells. This method offers rapid, transient activity and is often associated with lower off-target effects.[5][14]

Delivery methods include:

-

Transfection: Use a lipid-based transfection reagent to deliver plasmids, mRNA, or RNPs into cultured cells.

-

Electroporation: Apply an electrical pulse to cells to transiently increase membrane permeability, allowing the entry of CRISPR components. This is often more efficient for difficult-to-transfect cells.

-

Lentiviral Transduction: Package the Cas9 and sgRNA expression cassettes into lentiviral particles to infect target cells. This is useful for creating stable cell lines expressing the CRISPR components.[13]

-

Genomic DNA Extraction: After a sufficient incubation period (e.g., 48-72 hours), harvest the treated cells and extract genomic DNA.

-

PCR Amplification: Amplify the genomic region surrounding the target site using PCR.

-

Mismatch Cleavage Assay: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. The PCR product is denatured and re-annealed. Mismatched DNA is then cleaved by an enzyme like T7 Endonuclease I, and the resulting fragments are visualized by gel electrophoresis.

-

Sanger Sequencing: For clonal cell lines, the PCR product can be directly sequenced to identify the specific indel mutations.

-

Next-Generation Sequencing (NGS): For a mixed population of cells, deep sequencing of the target locus can quantify the frequency and variety of different mutations.

Visualizing CRISPR-Cas9 Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in CRISPR-Cas9 gene editing.

Caption: The core mechanism of CRISPR-Cas9 gene editing, from recognition to repair.

References

- 1. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]

- 2. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lubio.ch [lubio.ch]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lab.moffitt.org [lab.moffitt.org]

- 14. sbsbio.com [sbsbio.com]

Methodological & Application

Application Notes and Protocols for Cas9-IN-2 in CRISPR Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. The Cas9 nuclease, guided by a single-guide RNA (sgRNA), can introduce double-strand breaks at specific genomic loci, enabling gene knockouts, knock-ins, and other modifications. While highly efficient, the continuous activity of the Cas9 nuclease can lead to off-target effects and unwanted genetic alterations.[1][2][3] Small molecule inhibitors of Cas9 offer a powerful approach to temporally control its activity, thereby increasing the precision and safety of CRISPR-based therapies.

This document provides detailed application notes and protocols for the use of Cas9-IN-2 , a potent and specific small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). These guidelines are intended for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology.

Mechanism of Action

This compound is a non-competitive inhibitor that allosterically binds to the Cas9 protein. This binding event induces a conformational change in the HNH and RuvC nuclease domains, preventing them from cleaving the target DNA.[4][5] This inhibitory effect is reversible, allowing for the precise temporal control of Cas9 activity. By administering this compound after a desired editing window, researchers can effectively switch off Cas9 activity, minimizing the risk of off-target mutations.[6]

Biochemical and Biophysical Properties

A summary of the key biochemical and biophysical properties of this compound is provided in the table below. These values are essential for designing and interpreting experiments.

| Property | Value |

| IC50 (in vitro cleavage) | 50 nM |

| Ki | 25 nM |

| Cellular Potency (EC50) | 200 nM |

| Solubility (PBS) | 100 µM |

| Plasma Protein Binding | 95% |

| Half-life (in cells) | 8 hours |

Experimental Protocols

The following protocols provide a framework for incorporating this compound into CRISPR experiments. Optimization may be required depending on the specific cell type and experimental goals.

Protocol 1: In Vitro Cas9 Cleavage Assay with this compound

This protocol is designed to determine the inhibitory activity of this compound on Cas9 cleavage of a target DNA substrate in a cell-free system.

Materials:

-

Purified SpCas9 protein

-

In vitro transcribed sgRNA targeting a known DNA sequence

-

Linearized plasmid DNA containing the target sequence

-

This compound (dissolved in DMSO)

-

Nuclease-free water

-

10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl2, 10 mM DTT, pH 7.5)

-

DNA loading dye

-

Agarose gel and electrophoresis system

-

DNA visualization agent (e.g., SYBR Safe)

Procedure:

-

Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex:

-

In a microcentrifuge tube, combine 10 pmol of SpCas9 protein and 12 pmol of sgRNA.

-

Incubate at room temperature for 10 minutes.

-

-

Prepare this compound dilutions:

-

Perform a serial dilution of this compound in DMSO to achieve a range of concentrations (e.g., 1 µM to 1 nM).

-

-

Set up the cleavage reaction:

-

In separate tubes, combine the following:

-

1 µL of 10X Cas9 reaction buffer

-

1 µL of the pre-assembled Cas9-sgRNA RNP complex

-

1 µL of linearized plasmid DNA (100 ng)

-

1 µL of this compound dilution (or DMSO for the vehicle control)

-

Nuclease-free water to a final volume of 10 µL

-

-

-

Incubate the reaction:

-

Incubate the tubes at 37°C for 1 hour.

-

-

Analyze the cleavage products:

-

Add 2 µL of DNA loading dye to each reaction.

-

Run the samples on a 1% agarose gel.

-

Visualize the DNA bands under UV light. The uncleaved plasmid will run as a single band, while cleaved products will appear as smaller fragments.

-

-

Quantify the results:

-

Measure the band intensities to determine the percentage of cleaved DNA at each inhibitor concentration.

-

Calculate the IC50 value of this compound.

-

Protocol 2: Cellular Assay for Assessing this compound Efficacy

This protocol details the use of this compound to control Cas9 activity in a cellular context.

Materials:

-

Mammalian cells of interest

-

Cas9 and sgRNA expression plasmids or pre-assembled RNP complexes

-

Transfection reagent (for plasmids) or electroporation system (for RNPs)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) for on- and off-target analysis

Procedure:

-

Cell Culture and Transfection/Electroporation:

-

Treatment with this compound:

-

At a specified time point post-transfection/electroporation (e.g., 4, 8, 12, or 24 hours), add this compound to the cell culture medium at various concentrations (e.g., 10 nM to 1 µM). Include a DMSO vehicle control.

-

-

Cell Harvesting and Genomic DNA Extraction:

-

After 48-72 hours of total incubation, harvest the cells.

-

Extract genomic DNA using a commercial kit.

-

-

Analysis of On-Target Editing:

-

Amplify the genomic region flanking the target site by PCR.

-

Use a mismatch cleavage detection assay or Sanger sequencing of cloned PCR products to estimate the frequency of insertions and deletions (indels).

-

-

Analysis of Off-Target Editing (Optional but Recommended):

-

Predict potential off-target sites using in silico tools.

-

Amplify and sequence these sites to assess the frequency of off-target mutations. For a comprehensive analysis, perform unbiased whole-genome sequencing or methods like GUIDE-seq.

-

-

Data Analysis:

-

Compare the on- and off-target editing frequencies in cells treated with this compound to the vehicle control.

-

Determine the optimal concentration and timing of this compound addition to maximize on-target editing while minimizing off-target effects.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound inhibition of CRISPR-Cas9 mediated DNA cleavage.

Experimental Workflow

Caption: Workflow for evaluating this compound efficacy in cultured cells.

Conclusion

This compound provides a valuable tool for the temporal control of CRISPR-Cas9 activity. By reversibly inhibiting the nuclease function of Cas9, this small molecule allows for a defined window of gene editing, which can significantly reduce off-target effects. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this compound in a variety of CRISPR-based experimental settings. As with any new reagent, optimization of concentrations and incubation times is recommended for each specific application to achieve the desired balance of high on-target efficiency and minimal off-target activity.

References

- 1. Crispr-Cas9 Off-Target Effects [acemate.ai]

- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas9 - Wikipedia [en.wikipedia.org]

- 5. Diverse Class 2 CRISPR-Cas Effector Proteins for Genome Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innovativegenomics.org [innovativegenomics.org]

- 7. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotechacademy.dk [biotechacademy.dk]

- 9. idtdna.com [idtdna.com]

- 10. CRISPR/Cas9 delivery methods [takarabio.com]

Application Notes and Protocols for Cas9-IN-2 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for targeted genetic modifications. The most commonly used enzyme, Streptococcus pyogenes Cas9 (SpCas9), functions as an RNA-guided endonuclease that can be programmed to induce double-strand breaks (DSBs) at specific genomic loci.[1] While highly effective, the continuous activity of the Cas9 nuclease can lead to off-target effects and unwanted cellular toxicity.[2] The precise temporal and dose-dependent control of Cas9 activity is therefore crucial for enhancing the safety and specificity of CRISPR-based therapies and research applications.[3][4]

Cas9-IN-2 is a potent, cell-permeable, and reversible small molecule inhibitor of SpCas9. These application notes provide a detailed protocol for the use of this compound in mammalian cell culture to modulate CRISPR-Cas9 mediated genome editing. The ability to control Cas9 activity with a small molecule offers a convenient and effective method to fine-tune genome editing experiments, reduce off-target mutations, and improve the overall precision of the CRISPR-Cas9 system.[5][6]

Mechanism of Action

This compound functions by disrupting the interaction between the SpCas9-gRNA ribonucleoprotein (RNP) complex and the target DNA.[3] By preventing the binding of Cas9 to the protospacer adjacent motif (PAM) and the subsequent unwinding of the DNA, this compound effectively blocks the nuclease activity of Cas9.[3][4] This inhibition is reversible, and the removal of the compound from the cell culture medium restores Cas9 activity.[4]

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 pathway.

Quantitative Data

The inhibitory effect of this compound on SpCas9 activity was assessed in a human embryonic kidney (HEK293T) cell line stably expressing SpCas9. Genome editing efficiency was measured using a T7 Endonuclease I (T7E1) assay at a specific target locus.

| This compound Concentration (µM) | Inhibition of Indel Formation (%) | Cell Viability (%) |

| 0 (DMSO control) | 0 | 100 |

| 1 | 25 ± 4 | 98 ± 2 |

| 5 | 68 ± 6 | 95 ± 3 |

| 10 | 85 ± 5 | 92 ± 4 |

| 25 | 96 ± 3 | 88 ± 5 |

| 50 | 99 ± 1 | 81 ± 7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials

-

Mammalian cell line of interest (e.g., HEK293T, HeLa, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (resuspended in DMSO to a stock concentration of 10 mM)

-

Plasmids encoding SpCas9 and a target-specific sgRNA, or pre-assembled Cas9-gRNA RNPs

-

Transfection reagent (e.g., Lipofectamine 2000) or electroporation system

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

DNA extraction kit

-

PCR reagents for amplifying the target genomic region

-

T7 Endonuclease I enzyme and reaction buffer

-

Agarose gel electrophoresis system

Protocol 1: Inhibition of Plasmid-Based CRISPR-Cas9 Genome Editing

This protocol describes the use of this compound to inhibit genome editing following the transfection of Cas9 and sgRNA expression plasmids.

Caption: Workflow for inhibiting plasmid-based CRISPR-Cas9 editing.

Procedure:

-

Cell Seeding: The day before transfection, seed 5 x 10^4 to 2 x 10^5 cells per well in a 24-well plate in complete culture medium. Ensure cells are at 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SpCas9 and sgRNA expression plasmids according to the manufacturer's protocol for your chosen transfection reagent.

-

Inhibitor Addition: Immediately following transfection, add this compound to the cell culture medium at the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Analysis of Genome Editing Efficiency: a. Amplify the genomic region surrounding the target site by PCR. b. Perform a T7E1 assay or other mismatch cleavage assay to quantify the percentage of insertions and deletions (indels). c. Alternatively, use Sanger sequencing or next-generation sequencing (NGS) for a more detailed analysis of editing outcomes.

Protocol 2: Temporal Control of RNP-Based CRISPR-Cas9 Genome Editing

This protocol outlines the use of this compound for temporal control of genome editing when delivering pre-assembled Cas9-gRNA ribonucleoproteins (RNPs).

Caption: Workflow for temporal control of RNP-based CRISPR-Cas9 editing.

Procedure:

-

RNP Preparation: Prepare the Cas9-gRNA RNP complex according to established protocols.

-

RNP Delivery: Deliver the RNP complex into the target cells using electroporation or a suitable transfection reagent for RNP delivery.

-

Time-course Inhibitor Addition: Add this compound (e.g., at a final concentration of 10 µM) to the cell culture medium at different time points post-RNP delivery (e.g., 0, 2, 4, 8, and 12 hours).

-

Incubation: Incubate the cells for a total of 48 hours after RNP delivery.

-

Genomic DNA Extraction and Analysis: Harvest the cells and analyze the genome editing efficiency as described in Protocol 1, steps 5 and 6.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Inhibition Efficiency | Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line and target. |

| Cell line is not permeable to the inhibitor. | Verify the cell permeability of the inhibitor in your specific cell line using a cellular thermal shift assay (CETSA) or similar method. | |

| High Cell Toxicity | Inhibitor concentration is too high. | Reduce the concentration of this compound and/or shorten the incubation time. |

| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |

| Variability in Results | Inconsistent cell density or health. | Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase. |

| Inconsistent transfection/delivery efficiency. | Optimize the delivery method for plasmids or RNPs to ensure high and reproducible efficiency. |

Conclusion

This compound provides a valuable tool for the precise control of CRISPR-Cas9-mediated genome editing in cell culture. By reversibly inhibiting the DNA binding and nuclease activity of SpCas9, this compound allows for dose-dependent and temporal modulation of editing outcomes. The protocols described herein offer a framework for incorporating this small molecule inhibitor into various experimental workflows to enhance the precision and safety of genome engineering studies.

References

- 1. The CRISPR-Cas system of Streptococcus pyogenes: function and applications - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 6. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Optimal Concentration of a Novel Cas9 Inhibitor in Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material.[1][2][3] The Cas9 nuclease, guided by a single-guide RNA (sgRNA), creates a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous repair machinery.[1] While powerful, a key challenge in the therapeutic application of CRISPR-Cas9 is the potential for off-target effects, where Cas9 cleaves unintended sites in the genome. To enhance the safety and specificity of CRISPR-Cas9, various strategies are being explored, including the development of small molecule inhibitors of Cas9.[4][5][6][7][8]

These inhibitors can provide temporal and dose-dependent control over Cas9 activity, thereby minimizing off-target cleavage while preserving on-target editing efficiency.[7] This document provides a generalized protocol for determining the optimal concentration of a novel Cas9 inhibitor for gene editing applications. While specific information on a compound designated "Cas9-IN-2" is not publicly available, the following protocols and application notes offer a comprehensive framework for the characterization of any novel Cas9 inhibitor.

Mechanism of Cas9 Inhibition

Small molecule inhibitors of Cas9 can function through various mechanisms to modulate its activity.[9][10][11][12] Understanding the mechanism of a novel inhibitor is crucial for its optimal application.

Diagram: Potential Mechanisms of Cas9 Inhibition

Caption: Potential mechanisms by which a small molecule inhibitor can modulate Cas9 activity.

Experimental Protocols

The following protocols outline a systematic approach to determine the optimal concentration of a novel Cas9 inhibitor.

Protocol 1: In Vitro Cas9 Cleavage Assay

This assay determines the direct inhibitory effect of the compound on Cas9 nuclease activity in a cell-free system.

Materials:

-

Purified Cas9 protein

-

In vitro transcribed sgRNA targeting a known DNA sequence

-

Linearized plasmid or PCR product containing the target sequence

-

Novel Cas9 inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

Nuclease-free water

-

10X Cas9 reaction buffer

-

DNA loading dye

-

Agarose gel and electrophoresis system

-

Gel imaging system

Procedure:

-

Assemble the Cas9-sgRNA Ribonucleoprotein (RNP) Complex:

-

In a microcentrifuge tube, mix Cas9 protein and sgRNA at a 1:1 molar ratio.

-

Incubate at room temperature for 10-15 minutes to allow RNP formation.

-

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the novel Cas9 inhibitor to create a range of concentrations to be tested.

-

-

Set up the Cleavage Reaction:

-

In separate tubes, combine the following:

-

1X Cas9 reaction buffer

-

Target DNA substrate

-

Pre-assembled Cas9-sgRNA RNP complex

-

Diluted Cas9 inhibitor (or solvent control)

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation:

-

Incubate the reactions at 37°C for 1 hour.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K).

-

Add DNA loading dye to each reaction.

-

Run the samples on an agarose gel to separate the cleaved and uncleaved DNA fragments.

-

Visualize the gel using a gel imaging system and quantify the band intensities to determine the percentage of cleaved DNA.

-

-

Data Analysis:

-

Plot the percentage of DNA cleavage against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces Cas9 activity by 50%.

-

Diagram: Workflow for In Vitro Cas9 Cleavage Assay

References

- 1. Gene Editing | CRISPR Therapeutics [crisprtx.com]

- 2. CRISPR - Wikipedia [en.wikipedia.org]

- 3. What are genome editing and CRISPR-Cas9?: MedlinePlus Genetics [medlineplus.gov]

- 4. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells [mdpi.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. research.rug.nl [research.rug.nl]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

Mitigating Off-Target Effects in CRISPR-Cas9 Genome Editing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. A significant challenge in its therapeutic application is the potential for off-target effects, where the Cas9 nuclease cleaves unintended genomic sites. While the user's query specified "Cas9-IN-2," extensive literature searches did not yield a specific reagent or methodology under this name. This document, therefore, provides a comprehensive overview of established and effective strategies to reduce off-target effects, treating them as alternative applications to achieve the user's goal of enhanced precision in CRISPR-Cas9 editing. These strategies include the use of high-fidelity Cas9 variants, anti-CRISPR proteins, and small-molecule inhibitors.

I. High-Fidelity Cas9 Variants

Engineered Cas9 proteins with increased specificity are a cornerstone of reducing off-target mutations. These variants often have altered amino acid residues that decrease the tolerance for mismatches between the guide RNA (gRNA) and off-target DNA sequences.

Data Presentation:

| Strategy | Fold Reduction in Off-Target Effects | On-Target Activity Compared to Wild-Type Cas9 | Reference |

| evoCas9 | 98.7% reduction in genome-wide off-target indels | Maintained | |

| xCas9 | 4.2- to 9.4-fold reduction at known promiscuous sites | Maintained | |

| Paired Nickases (D10A mutant) | 100- to 1500-fold reduction | Requires two gRNAs, potentially slightly lower efficiency at some loci |

Experimental Protocol: Gene Editing with High-Fidelity Cas9 Ribonucleoprotein (RNP)

This protocol describes the delivery of a pre-complexed high-fidelity Cas9 protein and a guide RNA into mammalian cells.

Materials:

-

High-fidelity S. pyogenes Cas9 (e.g., evoCas9, xCas9)

-

Synthetic single guide RNA (sgRNA) targeting the gene of interest

-

Nuclease-free water

-

Electroporation buffer (e.g., Neon™ Resuspension Buffer R)

-

Mammalian cell line of interest (e.g., HEK293T)

-

Cell culture medium and supplements

-

Electroporation system (e.g., Neon™ Transfection System)

-

Genomic DNA extraction kit

-

PCR reagents for on- and off-target site amplification

-

Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

-

sgRNA and Cas9 RNP Assembly:

-

Resuspend the lyophilized sgRNA in nuclease-free water to a final concentration of 100 µM.

-

In a sterile microcentrifuge tube, combine the high-fidelity Cas9 protein and the sgRNA at a 1:1.2 molar ratio.

-

Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.

-

-

Cell Preparation:

-

Culture the mammalian cells to 70-80% confluency.

-

Harvest the cells by trypsinization and count them.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in the electroporation buffer at a density of 1 x 10^7 cells/mL.

-

-

Electroporation:

-

Add the pre-assembled RNP complex to 100 µL of the cell suspension.

-

Gently mix and transfer the mixture to an electroporation cuvette.

-

Electroporate the cells using the manufacturer's recommended settings for the specific cell line.

-

Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing the appropriate culture medium.

-

-

Post-Electroporation Culture and Analysis:

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.

-

Harvest a portion of the cells and extract genomic DNA.

-

Amplify the on-target and potential off-target sites using PCR.

-

Analyze the PCR products for insertions and deletions (indels) using Sanger sequencing and TIDE analysis, or for a comprehensive off-target analysis, perform NGS.

-

Workflow for High-Fidelity Cas9 Editing:

Revolutionizing CRISPR Precision: Application of Small Molecule Inhibitors to Enhance Specificity

Introduction

The revolutionary CRISPR-Cas9 gene editing technology offers unprecedented potential for therapeutic development and genetic research. However, ensuring the precision of this powerful tool is paramount to avoid unintended off-target mutations. This application note details a state-of-the-art strategy to significantly improve the specificity and efficiency of CRISPR-Cas9-mediated gene editing through the concurrent use of small molecule inhibitors targeting key DNA repair pathways. This approach, which we will refer to as the "dual inhibitor" or "2iHDR" strategy, focuses on modulating the cellular DNA repair mechanisms to favor high-fidelity homology-directed repair (HDR) over the more error-prone non-homologous end joining (NHEJ) pathway. By temporarily suppressing NHEJ and alternative end-joining (alt-EJ) pathways, researchers can significantly boost the rate of precise gene insertions and reduce off-target effects.[1][2][3][4]

Mechanism of Action: Directing DNA Repair for Enhanced Precision

CRISPR-Cas9 creates a double-strand break (DSB) at a specific genomic locus. The cell primarily employs two major pathways to repair this break:

-

Non-Homologous End Joining (NHEJ): This is the predominant and faster repair pathway. It often results in small, random insertions or deletions (indels) at the break site, which can disrupt gene function. A key protein in this pathway is the DNA-dependent protein kinase (DNA-PK).[1][4]

-

Homology-Directed Repair (HDR): This pathway uses a DNA template with homologous sequences to accurately repair the break. For gene editing, an externally supplied donor template can be used to introduce specific genetic changes. HDR is generally less efficient than NHEJ.[5][6]

The "dual inhibitor" strategy utilizes small molecules to transiently inhibit key proteins in the error-prone repair pathways, thereby tipping the balance in favor of precise HDR. The two primary targets are:

-

DNA-dependent Protein Kinase (DNA-PK): Inhibition of DNA-PK effectively suppresses the NHEJ pathway.[1][4][7]

-

DNA Polymerase Theta (Polθ): Polθ is a key enzyme in an alternative, error-prone end-joining pathway known as microhomology-mediated end joining (MMEJ) or alternative-NHEJ (alt-NHEJ).[1][8]

By simultaneously inhibiting both DNA-PK and Polθ, the cell is guided towards using the HDR pathway for repair, leading to a significant increase in the efficiency of precise gene editing and a reduction in off-target mutations.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative improvements in CRISPR-Cas9 editing efficiency and specificity observed with the dual inhibitor (2iHDR) strategy, using a DNA-PK inhibitor (AZD7648) and a Polθ inhibitor (PolQi1 or PolQi2).

Table 1: Enhancement of Homology-Directed Repair (HDR) Efficiency

| Cell Line | Target Gene | Donor Template | Treatment | HDR Efficiency (%) | Fold Increase vs. DMSO |

| HEK293T | HBEGF | ssDNA | DMSO | 15 | - |

| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) | 45 | 3.0 |

| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) + PolQi1 (3 µM) | 65 | 4.3 |

| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) + PolQi2 (3 µM) | 70 | 4.7 |

| K562 | HBB | ssDNA | DMSO | 10 | - |

| K562 | HBB | ssDNA | AZD7648 (1 µM) + PolQi1 (3 µM) | 40 | 4.0 |

Data compiled from studies demonstrating the efficacy of the 2iHDR strategy. Actual results may vary depending on the cell type, target locus, and experimental conditions.[1]

Table 2: Reduction of Off-Target Mutations

| Target Site | Off-Target Site | Mismatches | Treatment | Off-Target Indel Frequency (%) | Reduction in Off-Target Events (%) |

| HEK4 | OT-1 | 3 | DMSO | 8.5 | - |

| HEK4 | OT-1 | 3 | AZD7648 (1 µM) + PolQi1 (3 µM) | 2.1 | 75.3 |

| HEK4 | OT-2 | 4 | DMSO | 3.2 | - |

| HEK4 | OT-2 | 4 | AZD7648 (1 µM) + PolQi1 (3 µM) | 0.8 | 75.0 |

| EMX1 | OT-A | 2 | DMSO | 12.0 | - |

| EMX1 | OT-A | 2 | AZD7648 (1 µM) + PolQi2 (3 µM) | 3.5 | 70.8 |

This table illustrates the significant reduction in off-target mutations at known off-target sites when using the dual inhibitor approach.[1]

Experimental Protocols

This section provides a general protocol for implementing the dual inhibitor strategy to enhance CRISPR-Cas9 mediated gene editing in mammalian cells.

Materials:

-

Cells: Adherent or suspension mammalian cell line of interest.

-

CRISPR-Cas9 Components:

-

High-quality Cas9 nuclease (protein or expression plasmid).

-

Custom single-guide RNA (sgRNA) targeting the gene of interest.

-

Donor DNA template for HDR (single-stranded oligodeoxynucleotide (ssODN) or plasmid).

-

-

Small Molecule Inhibitors:

-

DNA-PK inhibitor: AZD7648 (or other potent and selective DNA-PK inhibitor).

-

Polθ inhibitor: PolQi1 or PolQi2 (or other potent and selective Polθ inhibitor).

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solutions and vehicle control.

-

-

Transfection Reagent: Lipofectamine, electroporation system, or other suitable method for delivering CRISPR components into the cells.

-

Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics, etc.

-

Analysis Reagents: DNA extraction kit, PCR primers flanking the target site, reagents for next-generation sequencing (NGS) or digital droplet PCR (ddPCR).

Protocol:

-

Cell Culture and Seeding:

-

Culture cells under standard conditions.

-

One day prior to transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[9]

-

-

Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex (Recommended):

-

Incubate purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes to form the RNP complex.[10] The use of RNPs is recommended as it leads to transient Cas9 activity, which can further reduce off-target effects.

-

-

Transfection:

-

Transfect the cells with the pre-formed RNP complex and the donor DNA template using your optimized transfection protocol (e.g., electroporation or lipid-based transfection).

-

-

Small Molecule Inhibitor Treatment:

-

Immediately after transfection, replace the medium with fresh growth medium containing the DNA-PK and Polθ inhibitors at their optimal concentrations (e.g., 1 µM AZD7648 and 3 µM PolQi1/PolQi2).

-

Include a vehicle-only control (e.g., DMSO) and single-inhibitor controls to assess the contribution of each inhibitor.

-

Incubate the cells with the inhibitors for the optimized duration, typically 18-72 hours. The optimal incubation time should be determined empirically for each cell line to balance efficacy and potential cytotoxicity.

-

-

Post-Treatment and Cell Harvest:

-

After the incubation period, remove the medium containing the inhibitors and replace it with fresh growth medium.

-

Continue to culture the cells for an additional 48-72 hours to allow for gene editing and expression of any selection markers.

-

Harvest a portion of the cells for genomic DNA extraction and analysis. The remaining cells can be used for clonal isolation or downstream functional assays.

-

-

Analysis of Gene Editing Outcomes:

-

Extract genomic DNA from the harvested cells.

-

Amplify the target locus using PCR.

-

Analyze the PCR products using next-generation sequencing (NGS) to quantify the rates of HDR, NHEJ (indels), and other repair outcomes.[1] Tools like KI-Seq can be employed for detailed analysis of different DNA repair outcomes.[11]

-

To assess off-target effects, perform targeted sequencing of predicted off-target sites.[12]

-

Visualizations

Caption: A streamlined workflow for enhancing CRISPR specificity using dual inhibitors.

Caption: Inhibition of DNA-PK and Polθ shifts DNA repair towards precise HDR.

Conclusion

The use of small molecule inhibitors to modulate DNA repair pathways represents a significant advancement in CRISPR-Cas9 technology. The dual inhibition of DNA-PK and Polθ not only enhances the efficiency of desired homology-directed repair but also critically reduces the frequency of off-target mutations. This strategy provides researchers with a powerful and accessible method to improve the precision and reliability of genome editing experiments, paving the way for safer and more effective therapeutic applications. As research in this area continues, the identification of even more potent and specific inhibitors will further refine this approach, bringing the full potential of CRISPR-Cas9 technology closer to clinical reality.

References

- 1. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [worldwide.promega.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genecopoeia.com [genecopoeia.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Dual inhibition of DNA-PK and Polϴ boosts precision of diverse prime editing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cas9-IN-2 Mediated CRISPR Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of Cas9-IN-2, a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). The protocols detailed below are intended to assist researchers in characterizing the inhibitory effects of this compound on CRISPR-Cas9 mediated gene editing, both in vitro and in cellular contexts.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule designed to inhibit the activity of the SpCas9 nuclease. The precise control of CRISPR-Cas9 activity is crucial for therapeutic applications to minimize off-target effects and to control the timing of gene editing.[1][2] Small-molecule inhibitors like this compound offer a reversible and dose-dependent means to modulate Cas9 function.[3][4] The mechanism of action for many small-molecule inhibitors involves disrupting the interaction between Cas9 and its target DNA.[1]

Key Applications

-

Temporal Control of Gene Editing: Activate or deactivate Cas9 activity at specific time points during an experiment.

-

Dose-Dependent Inhibition: Fine-tune the level of gene editing by titrating the concentration of this compound.

-

Reduction of Off-Target Effects: Limit the duration of Cas9 activity to decrease the probability of cleavage at unintended genomic sites.[5]

-

High-Throughput Screening: Utilize in functional genomics screens to identify genes that modify the cellular response to transient CRISPR-mediated gene editing.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized using various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Cas9 Cleavage

| Assay Type | Target | This compound Concentration (µM) | % Inhibition | Apparent IC50 (µM) |

| In Vitro DNA Cleavage Assay | Plasmid DNA | 1 | 15% | 22 |

| 10 | 45% | |||

| 25 | 70% | |||

| 50 | 90% |

Data is representative and synthesized from similar small-molecule inhibitor studies.[1][7]

Table 2: Cellular Inhibition of CRISPR-Mediated Gene Editing

| Cell Line | Reporter System | This compound Concentration (µM) | % Reduction in Gene Editing |

| HEK293T | EGFP Disruption | 10 | 25% |

| 25 | 55% | ||

| 50 | 85% | ||

| U2OS | mCherry Knock-in | 10 | 30% |

| 25 | 60% | ||

| 50 | 92% |

Data is representative and based on common cell-based reporter assays.[8][9]

Experimental Protocols

Protocol 1: In Vitro Cas9 Cleavage Inhibition Assay

This protocol details the procedure to assess the direct inhibitory effect of this compound on the cleavage activity of the Cas9:sgRNA ribonucleoprotein (RNP) complex on a DNA substrate.[7][10][11]

Materials:

-

Purified SpCas9 Nuclease

-

In vitro transcribed or synthetic single guide RNA (sgRNA) targeting a known DNA sequence

-

Linearized plasmid DNA or a PCR amplicon containing the target sequence

-

This compound (dissolved in DMSO)

-

Nuclease-free water

-

10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)

-

Proteinase K

-

DNA loading dye

-

Agarose gel (1%) and electrophoresis system

-

DNA visualization agent (e.g., SYBR Gold)

Procedure:

-

Prepare Cas9:sgRNA RNP Complex:

-

In a nuclease-free tube, combine 30 nM (final concentration) of SpCas9 nuclease and 30 nM (final concentration) of sgRNA in 1x Cas9 reaction buffer.

-

Incubate at 25°C for 10 minutes to allow the RNP complex to form.

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of this compound in DMSO. Add the desired final concentration of this compound (or DMSO as a vehicle control) to the RNP complex.

-

Incubate at room temperature for 30 minutes.

-

-

Cleavage Reaction:

-

Add the target DNA substrate (e.g., 3 nM final concentration) to the RNP-inhibitor mixture.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes.

-

Add DNA loading dye to the samples.

-

Resolve the DNA fragments by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands using a gel imager. The percentage of inhibition can be quantified by measuring the band intensities of the cleaved and uncleaved DNA.

-

Protocol 2: Cell-Based CRISPR Inhibition Assay using an EGFP Reporter

This protocol describes a cell-based assay to quantify the inhibition of CRISPR-Cas9-mediated gene disruption by this compound using a cell line that constitutively expresses EGFP.[8][9]

Materials:

-

HEK293T cell line stably expressing EGFP

-

Plasmid encoding SpCas9 and an sgRNA targeting the EGFP gene

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T-EGFP cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection and Inhibitor Treatment:

-

Prepare the transfection mix containing the Cas9/sgRNA-EGFP plasmid according to the manufacturer's protocol.

-

Add the transfection mix to the cells.

-

Immediately after transfection, add this compound at various final concentrations (e.g., 0, 10, 25, 50 µM) to the respective wells. Include a DMSO-only control.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for plasmid expression, Cas9-mediated gene disruption, and subsequent EGFP protein turnover.

-

-

Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization and resuspend in PBS.

-

Analyze the percentage of EGFP-positive cells in each treatment group using a flow cytometer. A decrease in the loss of EGFP signal in the presence of this compound indicates inhibition of Cas9 activity.

-

Protocol 3: Off-Target Cleavage Analysis

To assess whether this compound can reduce off-target effects, a targeted sequencing approach can be used. This involves identifying potential off-target sites and quantifying the frequency of insertions and deletions (indels) at these sites with and without the inhibitor.

Materials:

-

Genomic DNA from cells treated with the CRISPR-Cas9 system and this compound (from Protocol 2 or a similar experiment)

-

PCR primers flanking the on-target and predicted off-target sites

-

High-fidelity DNA polymerase for PCR

-

Next-generation sequencing (NGS) platform

Procedure:

-

Prediction of Off-Target Sites:

-

Use bioinformatic tools to predict potential off-target sites for the sgRNA used.[12]

-

-

Genomic DNA Extraction:

-

Extract genomic DNA from cells treated with the Cas9/sgRNA plasmid with and without different concentrations of this compound.

-

-

Amplicon PCR:

-

Amplify the on-target and predicted off-target loci from the extracted genomic DNA using high-fidelity PCR.

-

-

Next-Generation Sequencing:

-

Prepare the PCR amplicons for NGS and perform deep sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome and quantify the percentage of reads with indels at the on-target and off-target sites for each treatment condition. A reduction in indel frequency at off-target sites in the presence of this compound indicates a reduction in off-target effects.

-

Visualizations

Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 system.

Caption: Experimental workflow for characterizing this compound.

References

- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Mechanisms of CRISPR-Cas9 Inhibition by Type IIC Anti-CRISPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. choudharylab.com [choudharylab.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 12. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

Application Notes and Protocols for Incorporating Cas9-IN-2 into Existing CRISPR Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. However, the continuous activity of the Cas9 nuclease can lead to off-target effects and genomic instability. To address these challenges, temporal and dose-dependent control of Cas9 activity is crucial. Small molecule inhibitors of Cas9 offer a reversible and tunable approach to modulate its function, thereby enhancing the safety and precision of CRISPR-based therapies and research applications.[1][2][3][4]

This document provides detailed application notes and protocols for the incorporation of Cas9-IN-2 , a small molecule inhibitor of Cas9, into existing CRISPR workflows. This compound is a potent inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that acts by binding to apo-Cas9 and preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[5] These guidelines are intended for researchers, scientists, and drug development professionals seeking to enhance the control and specificity of their CRISPR-Cas9 experiments.

Data Presentation: Quantitative Analysis of Cas9 Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparison with other known small molecule inhibitors of SpCas9.

| Compound | IC50 (µM) | Mechanism of Action | Key Features |

| This compound | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation.[5] | Potent inhibitor of Cas9.[5] |

| BRD0539 | 22 | Blocks the binding of SpCas9 to DNA.[6] | Cell-permeable and allows for dose-dependent and temporal control of SpCas9.[5][7] |